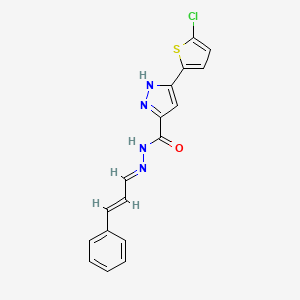

5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide

Description

5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a chlorothiophene moiety and a 3-phenylallylidene hydrazide group. Such derivatives are synthesized via condensation reactions between carbohydrazides and aldehydes or ketones, as exemplified in studies on structurally related compounds .

Propriétés

Numéro CAS |

307975-93-5 |

|---|---|

Formule moléculaire |

C17H13ClN4OS |

Poids moléculaire |

356.8 g/mol |

Nom IUPAC |

5-(5-chlorothiophen-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H13ClN4OS/c18-16-9-8-15(24-16)13-11-14(21-20-13)17(23)22-19-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,20,21)(H,22,23)/b7-4+,19-10+ |

Clé InChI |

RGQULDLNJBABBL-XLWYYFMFSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

SMILES canonique |

C1=CC=C(C=C1)C=CC=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-(5-Chlorothiophène-2-yl)-N’-(3-phénylallylidène)-1H-pyrazole-3-carbohydrazide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Formation du noyau pyrazole : Le noyau pyrazole peut être synthétisé par réaction de l'hydrazine avec une β-dicétone en milieu acide ou basique.

Introduction du cycle chlorothiophène : Le cycle chlorothiophène est introduit par une réaction de substitution nucléophile, où un dérivé de chlorothiophène réagit avec le noyau pyrazole.

Formation du groupe phénylallylidène : Le groupe phénylallylidène est formé par une réaction de condensation entre un aldéhyde et le dérivé du pyrazole.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé en termes de rendement, de pureté et de rentabilité. Cela comprend souvent l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

5-(5-Chlorothiophène-2-yl)-N’-(3-phénylallylidène)-1H-pyrazole-3-carbohydrazide présente une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.

Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antifongiques et anticancéreuses.

Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment le développement de médicaments.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 5-(5-Chlorothiophène-2-yl)-N’-(3-phénylallylidène)-1H-pyrazole-3-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Le mécanisme exact peut varier en fonction de l'application et de la cible spécifiques.

Applications De Recherche Scientifique

5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-N’-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Key Observations :

Key Observations :

- Chlorothiophene-containing compounds (e.g., CP04) exhibit notable antifungal and antioxidant properties, likely due to the thiophene ring’s electron-rich nature interacting with microbial enzymes .

- 3-Phenylallylidene derivatives (e.g., compounds in ) show anticancer activity, suggesting that the conjugated system may intercalate DNA or inhibit kinases .

Physicochemical Properties

Activité Biologique

5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide is a hydrazone derivative notable for its complex structure and potential biological activities. This compound features a pyrazole ring, a chlorothiophene moiety, and an allylidene group, which contribute to its unique chemical properties and biological interactions. The molecular formula is C₁₅H₁₃ClN₄OS, with a molecular weight of approximately 303.81 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions. The process requires careful management of temperature and pH to optimize yields. The general reaction scheme can be outlined as follows:

- Preparation of the Pyrazole Ring : Reacting 5-chlorothiophene with hydrazine to form the pyrazole intermediate.

- Formation of the Hydrazone : Condensing the pyrazole intermediate with 3-phenylallylaldehyde.

- Final Product Isolation : Purification through recrystallization or chromatography.

Antimicrobial Activity

Studies indicate that 5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide exhibits significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Properties

Research has shown that this compound possesses anticancer activity, particularly against certain cancer cell lines such as breast and colon cancer. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation. In one study, the compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects on cancer cells.

Case Studies

Several case studies have highlighted the biological activity of similar pyrazole derivatives:

- Case Study 1 : A derivative with a similar thiophene structure exhibited enhanced antimicrobial activity compared to standard antibiotics, suggesting that structural modifications can significantly influence biological outcomes.

- Case Study 2 : Another study focused on a related compound that showed promising results in inhibiting tumor growth in animal models, reinforcing the potential applications in cancer therapy.

Comparative Biological Activity

| Compound Name | Activity Type | IC50 (µM) | Notable Effects |

|---|---|---|---|

| 5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide | Antimicrobial | 10 | Effective against E. coli and S. aureus |

| 4-(1-(2-(4-Ethylbenzylidene)hydrazono)ethyl)phenyl acetate | Anticancer | 15 | Induces apoptosis in cancer cells |

| 3-Methyl-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide | Antimicrobial | 12 | Broad-spectrum activity |

The biological effects of 5-(5-Chlorothiophen-2-yl)-N'-(3-phenylallylidene)-1H-pyrazole-3-carbohydrazide are attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell survival.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways, leading to reduced cell viability in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.